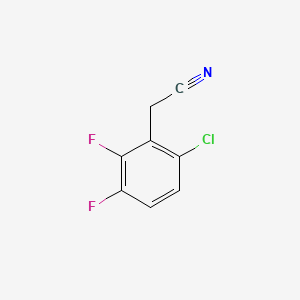

![molecular formula C7H11N3 B1433118 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile CAS No. 1394774-46-9](/img/structure/B1433118.png)

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile

概要

説明

DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom .

Synthesis Analysis

DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .

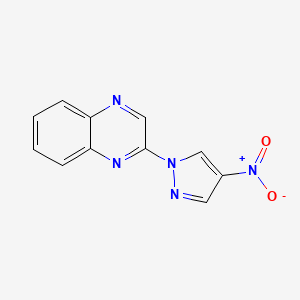

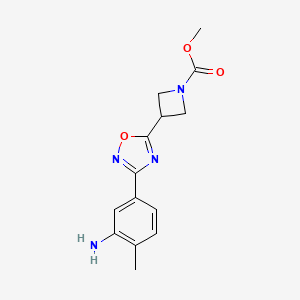

Molecular Structure Analysis

Regarding their structures, both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .

Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also catalyzes Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .

Physical And Chemical Properties Analysis

DABCO is a white crystalline powder with a molar mass of 112.176 g·mol−1 . It has a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and hygroscopic .

科学的研究の応用

Catalytic Applications in Organic Synthesis

- DABCO has been explored as an efficient catalyst for the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives, using a three-component condensation reaction under ultrasound irradiation conditions (Azarifar, Nejat-Yami, & Zolfigol, 2013).

- It is widely used as a solid catalyst in organic preparations due to its inexpensive, eco-friendly, highly reactive, and non-toxic nature, affording products in excellent yields with high selectivity (Baghernejad, 2010).

Role in Synthesis of Bicyclic Derivatives

- DABCO catalyzes one-pot three-component reactions for the synthesis of bicyclic ortho-aminocarbonitrile derivatives, proceeding smoothly at room temperature and yielding high to excellent product yields (Yan et al., 2019).

Utility in Decarboxylative Acylation

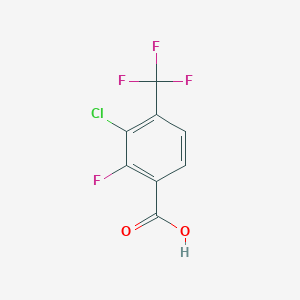

- DABCO is effective for decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, enabling the synthesis of various α-keto and α,β-unsaturated amides or esters (Zhang et al., 2017).

Oxidation Reactions

- It can be used as an oxidant for alcohols under microwave irradiation, with the added advantage of being reusable (Tajbakhsh & Habibzadeh, 2006).

Applications in Multicomponent Reactions

- DABCO serves as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component condensation reaction in aqueous media (Tahmassebi, Bryson, & Binz, 2011).

Role in Decarboxylative Cyclization

- It mediates decarboxylative cyclization of isatoic anhydrides with active methylene groups for the synthesis of substituted 4-quinolones (Rao & Hussain, 2021).

Use in Halogenation/Esterification

- DABCO acts as a catalyst in the chlorination of alkenes and is applicable to the synthesis of brominated analogs from alkenes and N-bromosuccinimide (Pimenta, Gusevskaya, & Alberto, 2017).

One-Pot Synthesis Applications

- It catalyzes one-pot, three-component condensation reactions for the synthesis of pyrano[2,3-d]pyrimidinone derivatives in aqueous ethanol (Azizian, Shameli, & Balalaie, 2012).

作用機序

Target of Action

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom .

Mode of Action

This compound, acting as a strong nucleophile, initiates its attack at the carbonyl group . The nucleophilicity of the amine is high because the amine centers are unhindered . It is sufficiently basic to promote a variety of coupling reactions .

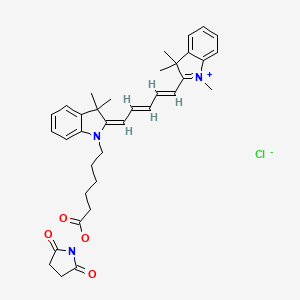

Biochemical Pathways

This compound can be used for a range of organic transformations, including C-H functionalization, formation of hetero-hetero bonds, rearrangements, the synthesis of heterocyclic compounds, cyclizations and annulations, and other miscellaneous reactions .

Pharmacokinetics

The pharmacokinetic properties of 1,4-Diazabicyclo[22It is known that the compound is soluble and hygroscopic , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is catalyzing. For example, in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers, it acts as a nucleophilic catalyst .

Action Environment

The action of this compound can be influenced by environmental factors. The reactions are environmentally friendly and the catalyst can be recycled in some cases .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWWVMDVUGEKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)